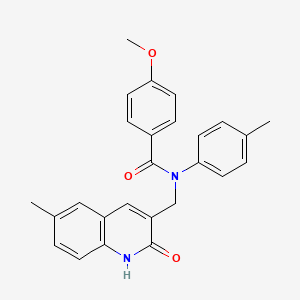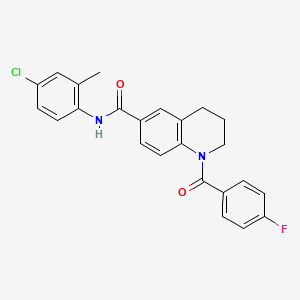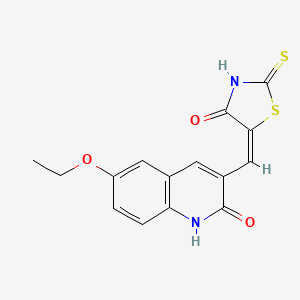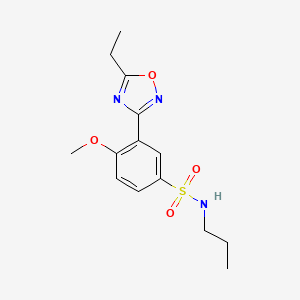
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). It was first discovered in 2009 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide inhibits the activity of NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 conjugation is essential for the activation of the cullin-RING ligase (CRL) family of E3 ubiquitin ligases, which play a critical role in regulating cell cycle progression and DNA damage response. Inhibition of NAE by 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide leads to the accumulation of NEDD8-conjugated proteins, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. It has also been shown to enhance the efficacy of other chemotherapeutic agents in preclinical studies. In addition, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide is its specificity for NAE, which minimizes off-target effects. However, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been shown to have limited efficacy as a single agent in clinical trials, and its use in combination with other chemotherapeutic agents may be associated with increased toxicity. In addition, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has a short half-life, which may limit its clinical utility.
Direcciones Futuras
For 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide research include the development of more potent and selective NAE inhibitors, the identification of biomarkers that can predict response to 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide treatment, and the exploration of combination therapies that can enhance the efficacy of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide in cancer treatment. In addition, the role of NAE and NEDD8 conjugation in other biological processes, such as inflammation and neurodegeneration, warrants further investigation.
Métodos De Síntesis
The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide involves a multi-step process that begins with the reaction of 3-nitro-4-(isopropylsulfamoyl)aniline with 2-methoxyethylamine to form 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide. This intermediate is then treated with a reducing agent to produce 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide.
Aplicaciones Científicas De Investigación
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of NAE, leading to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis in cancer cells. 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine, in preclinical studies.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)17-22(19,20)14-7-4-13(5-8-14)6-9-15(18)16-10-11-21-3/h4-5,7-8,12,17H,6,9-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYBZDMLPWNXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)

![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)








![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)
